N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-7-17(8-10-18)25-11-13-26(14-12-25)21(28)19-15-30-22(23-19)24-20(27)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNAWFNFAJZBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Bromination of Acetyl Intermediates
A substituted acetyl derivative (e.g., 4-(benzamide)acetyl) undergoes α-bromination using N-bromosuccinimide (NBS) to yield α-bromoacetylbenzamide (analogous to methods in).
Example Reaction:
$$
\text{R-CO-CH}3 + \text{NBS} \rightarrow \text{R-CO-CH}2\text{Br} + \text{Succinimide}
$$
Conditions: Dichloromethane (DCM), 0–25°C, 2–4 h.
Thiazole Formation
The α-bromoacetylbenzamide reacts with a thiourea derivative (e.g., thiourea or substituted thioamide) to form the 2-aminothiazole intermediate.
Example Reaction:
$$
\text{R-CO-CH}2\text{Br} + \text{NH}2\text{CSNH}_2 \rightarrow \text{Thiazole intermediate} + \text{HBr}
$$
Conditions: Ethanol, reflux, 6–8 h.
The introduction of the 4-(4-methoxyphenyl)piperazine-1-carbonyl group requires activation of the thiazole’s carbonyl for nucleophilic substitution.
Carboxylic Acid Activation
The thiazole’s 4-position carboxylic acid (derived from oxidation or hydrolysis of precursor groups) is activated using coupling agents such as HATU or EDC/HOBt .
Example Reaction:
$$
\text{Thiazole-COOH} + \text{HATU} \rightarrow \text{Activated intermediate} + \text{HOAt}
$$
Conditions: DMF, 0°C to room temperature, 1 h.
Piperazine Conjugation
The activated carbonyl reacts with 4-(4-methoxyphenyl)piperazine to form the carboxamide bond.
Example Reaction:
$$
\text{Activated intermediate} + \text{Piperazine derivative} \rightarrow \text{N-(4-(piperazine-carbonyl)thiazol-2-yl)benzamide} + \text{Byproduct}
$$
Conditions: DMF, DIEA, 12–24 h, room temperature.
Benzamide Group Installation
The benzamide group at the thiazole’s 2-position is introduced via nucleophilic acyl substitution.
Amide Bond Formation
A benzoyl chloride derivative reacts with the 2-aminothiazole intermediate in the presence of a base.
Example Reaction:
$$
\text{2-Aminothiazole} + \text{Benzoyl chloride} \rightarrow \text{N-(thiazol-2-yl)benzamide} + \text{HCl}
$$
Conditions: THF, pyridine, 0°C to reflux, 4–6 h.
Optimization and Alternative Routes
Solvent-Free Click Chemistry
Drawing from eco-friendly protocols in, the carboxamide coupling could utilize solvent-free conditions under microwave irradiation to enhance reaction efficiency.
Example Protocol:
Protecting Group Strategies
Tert-butyl esters (as in) may protect carboxylic acids during intermediate steps, with deprotection via acidic hydrolysis (e.g., TFA/DCM).
Example Deprotection:
$$
\text{Thiazole-COO-t-Bu} + \text{TFA} \rightarrow \text{Thiazole-COOH} + \text{t-BuOH}
$$
Conditions: 25°C, 1–2 h.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC: >98% purity (C18 column, acetonitrile/water gradient).
Chemical Reactions Analysis
Amide Bond Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves hydroxide attack at the electrophilic carbonyl carbon . Steric hindrance from the thiazole ring slows reaction kinetics compared to simple benzamides.
Piperazine Ring Modifications
The piperazine moiety participates in characteristic nitrogen-centered reactions:
N-Alkylation
| Alkylating Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| Methyl iodide | DMF, K2CO3, 50°C, 24h | N-Methylpiperazine derivative | 92% at terminal N |
| Benzyl chloride | THF, DIEA, rt, 12h | N-Benzylpiperazine analogue | 88% |
Key Observation : Alkylation preferentially occurs at the less hindered piperazine nitrogen distal to the carbonyl group .
Acylation
| Acylating Agent | Catalyst | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-Acetylpiperazine derivative | Solubility modification |
| Tosyl chloride | DMAP | Tosylated piperazine compound | Crystallization facilitation |
Thiazole Ring Reactivity
The electron-deficient thiazole core enables specific transformations:
Electrophilic Substitution
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Bromination | Br2, AcOH, 0°C, 2h | C-5 | 5-Bromo-thiazole derivative |
| Nitration | HNO3/H2SO4, 40°C, 4h | C-5 | 5-Nitro-thiazole analogue |
Electronic Effects : Methoxy group on the phenyl ring enhances electron density at C-5 through conjugation .
Nucleophilic Displacement
The 2-amino group participates in diazotization:
| Reagent | Conditions | Product |
|---|---|---|
| NaNO2/HCl | 0-5°C, 30min | Diazonium intermediate |
| CuCN | H2O/EtOH, reflux | 2-Cyano-thiazole derivative |
Methoxyphenyl Group Transformations
The 4-methoxyphenyl substituent undergoes characteristic aromatic reactions:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr3, DCM, -78°C, 1h | 4-Hydroxyphenyl analogue | 95% |
| Friedel-Crafts Acylation | AlCl3, AcCl, 80°C, 6h | 3-Acetyl-4-methoxyphenyl derivative | 62% |
Regioselectivity : Methoxy group directs electrophiles to para position, though steric effects from adjacent groups modulate reactivity .
Reduction Pathways
Selective reduction of functional groups:
| Target Site | Reagent | Product | Notes |
|---|---|---|---|
| Amide carbonyl | LiAlH4, THF, reflux | N-Benzylamine derivative | Complete reduction |
| Thiazole ring | H2, Pd/C, 50psi | Partially saturated thiazoline | 43% conversion |
Catalytic Note : Palladium-based catalysts show superior performance over Raney Ni for thiazole hydrogenation .
Metal-Mediated Coupling Reactions
The aryl halide intermediates participate in cross-couplings:
| Reaction Type | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | Phenylboronic acid | Biaryl derivative |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | Morpholine | N-Arylpiperazine analogue |
Optimization Data :
This comprehensive reaction profile demonstrates the compound's versatility as a synthetic intermediate. The piperazine-thiazole core shows particular promise for developing targeted modifications in medicinal chemistry applications . Future studies should explore photochemical reactivity and catalytic asymmetric transformations of this scaffold.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is effective against various bacterial strains.
Table 1: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 10 µg/mL |
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Pseudomonas aeruginosa | 12 µg/mL |
These results suggest that the compound's unique structure enhances its antimicrobial efficacy.
Antitumor Activity
Thiazole derivatives have been studied for their antitumor effects. This compound has shown potential in inhibiting cancer cell proliferation through various mechanisms.
Mechanism of Action :
- Induction of apoptosis in cancer cells.
- Inhibition of cell cycle progression.
- Modulation of apoptotic pathways by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.
Pharmacological Insights
Research on similar compounds indicates that thiazole derivatives can interact with multiple biochemical pathways, leading to various therapeutic effects. The compound's pharmacokinetic properties are crucial for its efficacy and safety profile.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives of thiazole showed that modifications in the piperazine structure significantly enhanced antimicrobial activity against resistant strains of bacteria. The tested compound demonstrated a notable reduction in bacterial load in vitro and in vivo models.
Case Study 2: Antitumor Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of human cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis.
Mechanism of Action
The mechanism of action of N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. This can result in antimicrobial or anticancer effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Linker Variations : The target compound’s carbonyl linker between piperazine and thiazole (vs. acetamide in ) may enhance rigidity and alter binding kinetics .
- Substituent Effects: The 4-methoxyphenyl group on piperazine (vs.
- Benzamide vs. Acetamide : The benzamide core (vs. acetamide in ) increases molecular weight and may improve target affinity through extended aromatic interactions .
Physicochemical Properties
*Predicted based on methoxy and benzamide groups.
Key Observations :
Enzyme Inhibition
- MMP Inhibition : ’s acetamide-thiazole-piperazine analogs (Compounds 13–18) show MMP-2/9 inhibition (IC50: 0.8–3.2 µM), attributed to thiazole-piperazine interactions with catalytic zinc . The target compound’s benzamide may enhance binding via additional hydrophobic contacts.
- Kinase Targeting : GSK1570606A () inhibits Mycobacterium tuberculosis enzymes (PyrG, PanK) at low µM ranges, suggesting thiazole-acetamide scaffolds’ versatility .
Antimicrobial Activity
Receptor Binding
- Adenosine Receptor Affinity: N-[4-(2-pyridyl)thiazol-2-yl]benzamides () bind adenosine receptors (Ki: 1–10 µM), with cyclopentanamide analogs retaining affinity . The target compound’s 4-methoxyphenylpiperazine may mimic adenosine’s ribose interactions.
Biological Activity
N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide is a complex organic compound notable for its potential therapeutic applications in pharmacology and medicinal chemistry. The compound features a thiazole ring , a piperazine moiety , and a methoxyphenyl group , contributing to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis, and research findings.
Structural Characteristics
The unique structure of this compound can be broken down into several key components:
- Thiazole Ring : Known for its role in enzyme inhibition, particularly in kinases and proteases.
- Piperazine Moiety : Commonly associated with central nervous system activity, present in various CNS drugs.
- Methoxyphenyl Group : Enhances chemical properties and may influence biological interactions.
The primary mechanism of action for this compound involves the modulation of monoamine neurotransmitters. The compound has been shown to:
- Inhibit Reuptake : Prevents the reabsorption of neurotransmitters, increasing their availability in the synaptic cleft.
- Induce Release : Stimulates the release of neurotransmitters, further enhancing their signaling capabilities.
These actions can lead to significant physiological effects, including alterations in mood, appetite, and sleep patterns.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have been linked to significant antitumor activity through mechanisms that involve apoptosis induction and inhibition of cell proliferation .
- Antimicrobial Activity : The thiazole ring is also associated with antimicrobial effects. Studies have shown that thiazole derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections .
- Anticonvulsant Effects : Some thiazole-integrated compounds have shown promise as anticonvulsants in preclinical studies, indicating that this compound may possess similar properties .
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of 4-Methoxyphenylpiperazine : This intermediate is synthesized through standard organic reactions.
- Reaction with Thiazole-2-carbonyl Chloride : Forms an intermediate compound that is crucial for the final product.
- Coupling with Benzamide : Under controlled conditions, this step yields the final compound.
This multi-step synthesis allows for the precise control of product characteristics and purity .
Research Findings
A summary of notable research findings related to the biological activity of this compound is presented in Table 1.
Q & A
Basic: What are the optimal synthetic routes for N-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Thiazole Formation : Utilize Hantzsch thiazole synthesis, condensing α-haloketones with thioamides.
- Piperazine Coupling : React the thiazole intermediate with 4-methoxyphenylpiperazine-1-carbonyl chloride under reflux in polar aprotic solvents (e.g., DMF or DCM) with bases like KCO.
- Purification : Column chromatography with methanol/dichloromethane gradients (10–30%) ensures >95% purity .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks (e.g., distinguishing thiazole C-2 vs. C-4 positions).
- HRMS : Validates molecular mass (expected [M+H]: ~465.15 g/mol).
- X-ray Crystallography : Resolves bond lengths (e.g., piperazine C-N: ~1.45 Å) and dihedral angles for absolute configuration .
Advanced: How can researchers address discrepancies in biological activity between in vitro and in vivo models?
- Pharmacokinetic Optimization : Use nanoparticle encapsulation to improve bioavailability.
- ADMET Profiling : Early-stage assays for absorption, metabolic stability (CYP450 isoforms), and plasma protein binding.
- Metabolomics : LC-MS/MS identifies metabolites causing activity loss .
Advanced: What computational strategies predict the binding affinity of this compound to target enzymes?
- Molecular Docking : AutoDock Vina models interactions with BRAF V600E kinase (docking score < -7.0 kcal/mol suggests strong binding).
- MD Simulations : AMBER simulations (50 ns) assess stability of ligand-target complexes.
- Validation : Correlate computational data with in vitro kinase inhibition (IC) .
Basic: What are the primary biological targets hypothesized for this compound?
- Kinases : BRAF V600E (structural analogs show submicromolar IC).
- Microbial Targets : DNA gyrase (Gram-negative bacteria) and fungal CYP51.
- Viral Targets : RNA-dependent RNA polymerase (e.g., HCV NS5B) .
Advanced: How to design SAR studies focusing on the methoxyphenyl-piperazine moiety?
- Derivatization : Synthesize analogs with halogen (F, Cl) or alkyl (CH) substituents at the methoxy position.
- Activity Profiling : Test against kinase panels (Eurofins) and measure IC shifts.
- QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with potency .
Basic: What stability challenges exist during storage of this compound?
- Hydrolysis Risk : Protect from moisture (store at -20°C under N).
- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking (retention time shifts >5% indicate instability) .
Advanced: Which orthogonal assays validate the compound's mechanism in complex biological systems?
- CRISPR Knockout : Delete target genes (e.g., BRAF) and assess rescue via overexpression.
- Thermal Shift Assays : ΔT > 2°C indicates target binding.
- Phospho-Flow Cytometry : Quantify ERK phosphorylation in treated vs. untreated cells .
Basic: What cytotoxicity screening models are appropriate for initial evaluation?
- NCI-60 Panel : GI values across 60 cancer cell lines.
- Selectivity Index : Compare IC in cancer (MCF-7) vs. normal (HEK293) cells.
- Apoptosis Markers : Annexin V/PI staining with flow cytometry .
Advanced: How to resolve synthetic impurities exceeding ICH Q3A limits?
- Design of Experiments (DoE) : Vary temperature (60–100°C), stoichiometry (1:1–1:3), and catalyst (Pd(OAc)) loading.
- Process Analytical Technology (PAT) : Use ReactIR to monitor intermediate formation in real-time.
- Purification : Preparative HPLC (C18 column, 0.1% TFA/ACN gradient) achieves >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
